

Application Notes and Protocols: 1,4-Butanediammonium Iodide as a Passivating Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,4-Butanediammonium*

Cat. No.: *B1226911*

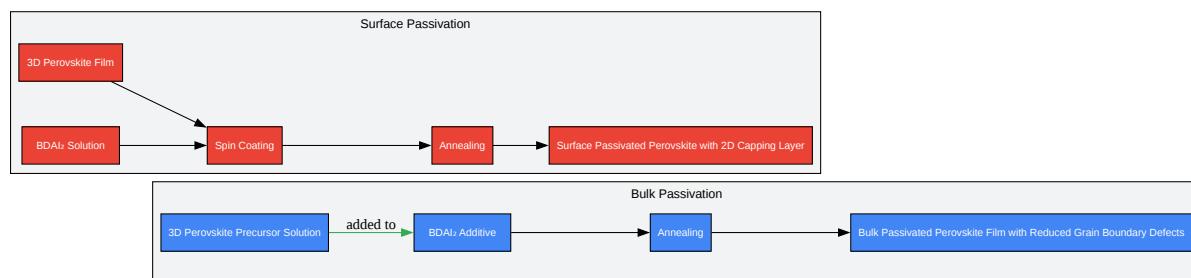
[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Butanediammonium iodide (BDAI₂), also known as butanediamine dihydriodide, is an organic diammonium salt that has emerged as a highly effective passivating agent in the field of perovskite-based optoelectronics, particularly in perovskite solar cells (PSCs).^{[1][2][3]} Its application has been shown to significantly enhance the efficiency and stability of these devices.^{[2][4][5]} BDAI₂ can be utilized for both bulk passivation, where it is incorporated into the perovskite precursor solution, and surface passivation, where a thin layer is applied to the surface of the perovskite film.^[1] This document provides detailed application notes and experimental protocols for the use of BDAI₂ as a passivating agent.

Mechanism of Passivation


The primary role of BDAI₂ in perovskite solar cells is to passivate defects, which are prevalent at the grain boundaries and surface of the perovskite film. These defects act as non-radiative recombination centers, which are detrimental to the device's performance. The diammonium cations (BDA²⁺) from BDAI₂ can interact with the perovskite structure in several ways:

- Surface Defect Passivation: The BDA²⁺ cations can bond with undercoordinated lead (Pb²⁺) ions and halide vacancies on the perovskite surface, effectively neutralizing these charge

traps.[2]

- Formation of 2D Perovskite Layers: BDAI_2 can react with the 3D perovskite to form a thin, wide-bandgap 2D perovskite layer (e.g., $(\text{BDA})\text{PbI}_4$) on top of the 3D perovskite film.[1][6] This 2D capping layer can effectively passivate surface defects and enhance moisture resistance due to the hydrophobic nature of the butyl chains.[6]
- Grain Boundary Passivation: When used as an additive in the bulk perovskite, BDAI_2 can segregate to the grain boundaries, reducing defects and improving the interconnection between perovskite grains.[1]
- Synergistic Passivation: Density functional theory (DFT) calculations have shown that the size of the butanediammonium cation is suitable for synergistically passivating two adjacent defect sites on the perovskite surface.[2][7]

Visualization of Passivation Mechanisms

[Click to download full resolution via product page](#)

Caption: Experimental workflows for bulk and surface passivation of perovskite films using **1,4-butanediammonium iodide**.

Quantitative Data on Device Performance

The use of BDAl_2 as a passivating agent has led to significant improvements in the performance of perovskite solar cells. The following tables summarize the quantitative data from various studies.

Table 1: Performance of Perovskite Solar Cells with BDAl_2 Surface Passivation

Device Configuration	Passivation Agent	V_{oc} (V)	J_{sc} (mA/cm ²)	FF (%)	PCE (%)	Stability (after 1000h)	Reference
Inverted (p-i-n)	None (Control)	-	-	-	-	-	[2]
Inverted (p-i-n)	BDAl_2	-	-	-	23.1	92% of initial PCE	[2][7]
3D/2D Stacking	BDADI	-	-	-	20.32	Enhance d long-term stability	[6]

Table 2: Performance of Perovskite Solar Cells with Mixed Cation Passivation (GAI/BDAl)

Passivation					
Layer (GAI:BDAI ratio)	V_{oc} (V)	J_{sc} (mA/cm²)	FF (%)	PCE (%)	Reference
Control	-	-	-	18.82	[8]
GAI only (1.5 mg/mL)	1.02	25.42	80.12	20.77	[8]
BDAI only (2.0 mg/mL)	1.01	22.37	74.5	16.89	[8]
1:2 GAI:BDAI	-	-	-	up to 22.10	[8]
2:1 GAI:BDAI	-	-	83.4	22.1	[8]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Butanediammonium Iodide (BDAI₂)

This protocol describes a general method for the synthesis of BDAI₂.

Materials:

- 1,4-Butanediamine (C₄H₁₂N₂)
- Hydriodic acid (HI, 57 wt. % in H₂O)
- Ethanol
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

- Rotary evaporator
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve 1,4-butanediamine in ethanol.
- Cool the flask in an ice bath while stirring.
- Slowly add a stoichiometric excess of hydriodic acid dropwise to the solution. A white precipitate should form.
- Continue stirring the mixture in the ice bath for 2-4 hours.
- Remove the flask from the ice bath and allow it to warm to room temperature.
- Remove the solvent using a rotary evaporator.
- Wash the resulting white powder with diethyl ether multiple times to remove any unreacted starting materials.
- Collect the white powder by vacuum filtration using a Büchner funnel.
- Dry the product in a vacuum oven at 60 °C for 24 hours.
- Store the final product, BDAl_2 , in a desiccator.

Protocol 2: Bulk Passivation of Perovskite Films

This protocol is adapted from a study on bulk passivation using BDAl_2 .[\[1\]](#)

Materials:

- Perovskite precursor solution (e.g., containing FAI, PbI_2 , MABr , PbBr_2 , CsI in DMF:DMSO)
- **1,4-Butanediammonium iodide (BDAl_2)**
- Substrates (e.g., FTO-coated glass with a hole transport layer)

- Spin coater
- Hotplate

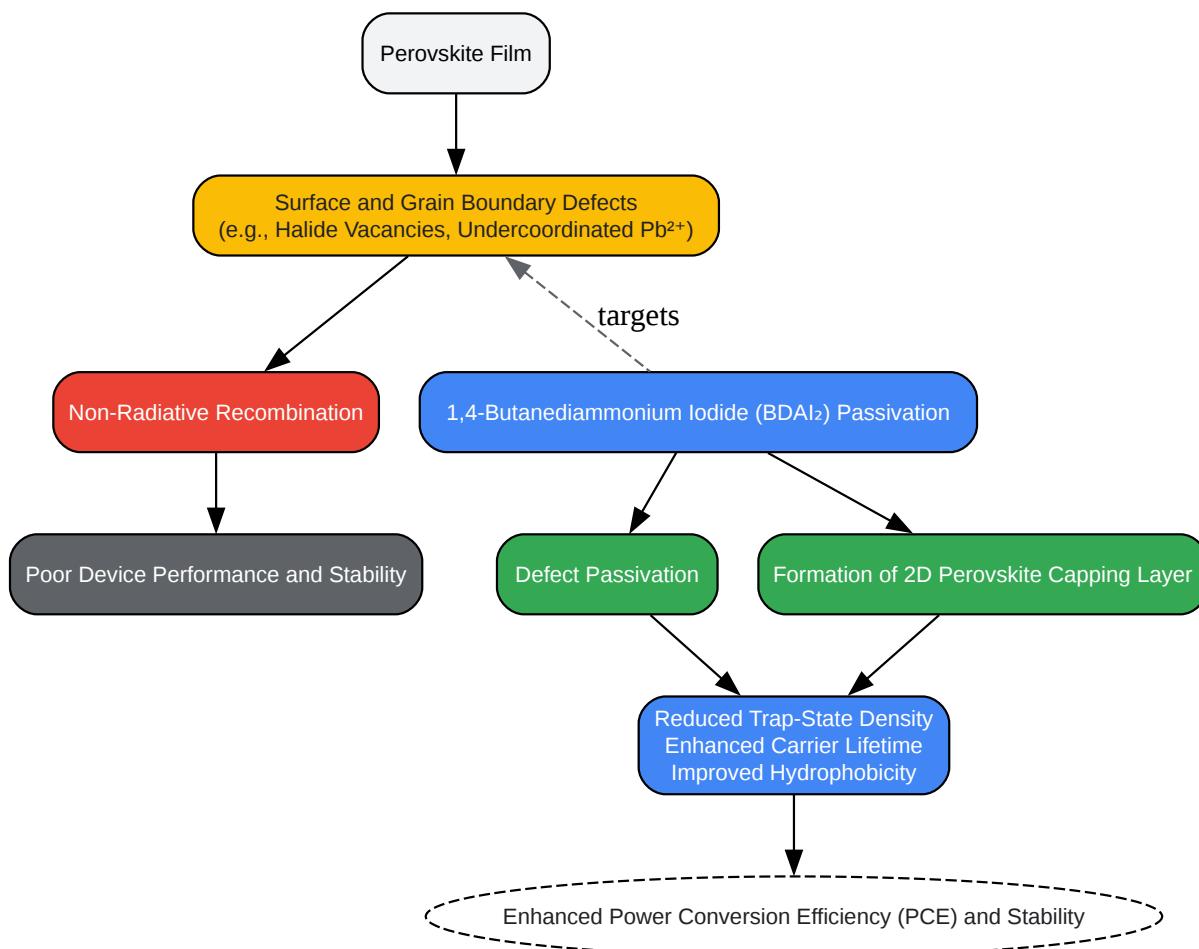
Procedure:

- Prepare a stock solution of BDAl_2 in the same solvent mixture as the perovskite precursor solution (e.g., DMF:DMSO).
- Prepare a series of perovskite precursor solutions with varying molar percentages of BDAl_2 (e.g., 0.2, 0.5, 1, 2.5, and 5 mol% with respect to the lead content). This can be achieved by mixing the BDAl_2 stock solution with the pristine perovskite precursor solution in the desired volume ratios.[1]
- Clean the substrates thoroughly.
- Deposit the perovskite precursor solution (with or without BDAl_2) onto the substrate using a spin coater. A typical two-step spin coating process might be:
 - Spin at 1000 rpm for 10 seconds.
 - Spin at 6000 rpm for 30 seconds. During the second step, an anti-solvent (e.g., chlorobenzene) is dispensed onto the spinning substrate.
- Immediately transfer the substrate to a hotplate and anneal at a specific temperature and duration (e.g., 125 °C for 20 minutes).[1]
- Proceed with the deposition of the electron transport layer and top electrode to complete the solar cell device.

Protocol 3: Surface Passivation of Perovskite Films

This protocol describes the post-treatment of a 3D perovskite film with a BDAl_2 solution.[8]

Materials:


- Pre-fabricated 3D perovskite films on substrates.

- **1,4-Butanediammonium** iodide (BDAI₂).
- Isopropanol (IPA).
- Spin coater.
- Hotplate.

Procedure:

- Prepare the passivation solution by dissolving BDAI₂ in isopropanol at a specific concentration (e.g., 2.0 mg/mL).[8]
- Deposit the 3D perovskite layer and anneal it (e.g., at 110 °C for 10 minutes).[8]
- Spin-coat the BDAI₂ passivation solution onto the cooled perovskite film. A typical spin-coating recipe is 4000 rpm for 30 seconds.
- Anneal the substrate again at the same temperature as the perovskite annealing for a specific duration (e.g., 110 °C for 10 minutes).[8]
- Proceed with the deposition of the subsequent layers of the solar cell.

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Logical flow demonstrating the role of BDAl₂ passivation in improving perovskite solar cell performance.

Conclusion

1,4-Butanediammonium iodide is a versatile and effective passivating agent for enhancing the performance and stability of perovskite solar cells. It can be applied through both bulk and surface modification methods, leading to a reduction in defects and the formation of a protective 2D capping layer. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the

development of advanced perovskite-based optoelectronic devices. Careful control over the concentration and application method of BDAl_2 is crucial for achieving optimal device performance.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butane-1,4-diammonium iodide 1,4-Butanediamine dihydriodide 916849-52-0 [sigmaaldrich.com]
- 4. Butane-1,4-diammonium iodide | CAS 916849-52-0 [greatcellsolarmaterials.com]
- 5. Butane-1,4-diammonium iodide | Borun New Material - ChemBorun [chemborun.com]
- 6. Interfacial Modification via a 1,4-Butanediamine-Based 2D Capping Layer for Perovskite Solar Cells with Enhanced Stability and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: 1,4-Butanediammonium Iodide as a Passivating Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1226911#1-4-butanediammonium-iodide-as-a-passivating-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com